molecular formula C6H12ClF2NO B1459888 2-(Difluoromethyl)-2-methylmorpholine hydrochloride CAS No. 2031269-52-8

2-(Difluoromethyl)-2-methylmorpholine hydrochloride

Cat. No.: B1459888
CAS No.: 2031269-52-8
M. Wt: 187.61 g/mol
InChI Key: COAZDZLLLCOBDJ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methylmorpholine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a morpholine ring substituted with a difluoromethyl group and a methyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride typically involves the difluoromethylation of morpholine derivatives. One common method includes the reaction of morpholine with difluoromethylating agents under controlled conditions. The reaction is often facilitated by the presence of a base and a suitable solvent to ensure the efficient formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-2-methylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various difluoromethylated derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

2-(Difluoromethyl)-2-methylmorpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-2-methylmorpholine hydrochloride
  • 2-(Chloromethyl)-2-methylmorpholine hydrochloride
  • 2-(Bromomethyl)-2-methylmorpholine hydrochloride

Uniqueness

2-(Difluoromethyl)-2-methylmorpholine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(difluoromethyl)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-9-2-3-10-6;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZDZLLLCOBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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